molecular formula C24H30N2O4S B15100953 (4E)-1-[2-(diethylamino)ethyl]-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-5-(thiophen-2-yl)pyrrolidine-2,3-dione

(4E)-1-[2-(diethylamino)ethyl]-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-5-(thiophen-2-yl)pyrrolidine-2,3-dione

Cat. No.: B15100953
M. Wt: 442.6 g/mol
InChI Key: PRJOGRUXQYEVNQ-LSDHQDQOSA-N
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Description

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, a diethylaminoethyl group, a hydroxy group, a propan-2-yloxybenzoyl group, and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the diethylaminoethyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the hydroxy group: This can be introduced through hydroxylation reactions.

    Incorporation of the propan-2-yloxybenzoyl group: This step may involve esterification or acylation reactions.

    Addition of the thiophen-2-yl group: This can be achieved through cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Selection of appropriate catalysts: To enhance reaction rates and selectivity.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.

    Purification techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.

    Coupling reactions: The thiophen-2-yl group can undergo cross-coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Coupling reactions: Catalysts like Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with receptors or enzymes, while the hydroxy and benzoyl groups can participate in hydrogen bonding and other interactions. The thiophen-2-yl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-ethoxybenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and interaction with biological targets, while the thiophen-2-yl group contributes to its stability and binding affinity.

Properties

Molecular Formula

C24H30N2O4S

Molecular Weight

442.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H30N2O4S/c1-5-25(6-2)13-14-26-21(19-8-7-15-31-19)20(23(28)24(26)29)22(27)17-9-11-18(12-10-17)30-16(3)4/h7-12,15-16,21,27H,5-6,13-14H2,1-4H3/b22-20+

InChI Key

PRJOGRUXQYEVNQ-LSDHQDQOSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)OC(C)C)\O)/C(=O)C1=O)C3=CC=CS3

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC(C)C)O)C(=O)C1=O)C3=CC=CS3

Origin of Product

United States

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